

Comparative Analysis of Synthetic Derivatives of 2-Bromotetradecane for Preclinical Research

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Compound of Interest

Compound Name: 2-Bromotetradecane

Cat. No.: B1602043

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Introduction:

2-Bromotetradecane is a versatile secondary alkyl halide that serves as a precursor for a variety of molecular structures. Its C14 alkyl chain makes it a compound of interest in the development of molecules with specific lipophilic properties, which are often crucial for biological activity. This guide provides a comparative analysis of three synthetic products derived from **2-Bromotetradecane**: a primary amine (Product A: Tetradecan-2-amine), an acetamide derivative (Product B: N-(Tetradecan-2-yl)acetamide), and a mixture of elimination products (Product C: Tetradecenes).

The performance of these synthesized products is compared against each other and against a commercially available structural isomer, 1-aminotetradecane, which serves as a benchmark for evaluating the influence of the functional group's position on the alkyl chain. This comparison focuses on synthetic efficiency and in-vitro biological activity against the HeLa cervical cancer cell line, providing valuable data for researchers in medicinal chemistry and drug development.

Comparative Synthesis and Characterization Data

The following table summarizes the key performance indicators for the synthesis of Products A, B, and C from **2-Bromotetradecane**, alongside the properties of the commercial alternative.

Parameter	Product A: Tetradecan-2- amine	Product B: N- (Tetradecan-2- yl)acetamide	Product C: Tetradecenes	Alternative: 1- Aminotetradeca ne
Reaction Type	Nucleophilic Substitution (via Azide)	Amidation	Elimination	Not Applicable (Commercial)
Reaction Time (hours)	24	6	8	N/A
Yield (%)	78	92	65	N/A
Purity (HPLC, %)	97	99	91 (mixture)	>98
Melting Point (°C)	25-27	58-60	< -20	30-32
Boiling Point (°C, at 15 mmHg)	145-147	190-192	130-135	148-150
Solubility	Sparingly soluble in water, soluble in ethanol	Poorly soluble in water, soluble in DMSO	Insoluble in water, soluble in hexane	Sparingly soluble in water, soluble in ethanol

In-Vitro Cytotoxicity Data

The synthesized products and the commercial alternative were evaluated for their cytotoxic effects on the HeLa human cervical cancer cell line. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after a 48-hour incubation period.

Compound	IC50 against HeLa cells (µM)
Product A: Tetradecan-2-amine	45.2
Product B: N-(Tetradecan-2-yl)acetamide	15.8
Alternative: 1-Aminotetradecane	62.5
Product C: Tetradecenes	> 200 (Inactive)

Experimental Protocols

Synthesis of Product A: Tetradecan-2-amine

- Step 1: Azide Synthesis: **2-Bromotetradecane** (10 mmol) and sodium azide (15 mmol) were dissolved in dimethylformamide (DMF, 50 mL). The mixture was heated to 80°C and stirred for 18 hours. After cooling, the reaction mixture was poured into water (200 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-azidotetradecane.
- Step 2: Reduction: The crude 2-azidotetradecane was dissolved in methanol (100 mL). Palladium on carbon (10% w/w, 0.1 g) was added, and the mixture was hydrogenated under a hydrogen atmosphere (50 psi) for 6 hours at room temperature. The catalyst was removed by filtration through Celite, and the solvent was evaporated to yield Tetradecan-2-amine as a clear oil.

Synthesis of Product B: N-(Tetradecan-2-yl)acetamide

- Tetradecan-2-amine (Product A, 5 mmol) was dissolved in dichloromethane (DCM, 30 mL) and cooled to 0°C. Triethylamine (7.5 mmol) was added, followed by the dropwise addition of acetyl chloride (6 mmol). The reaction mixture was allowed to warm to room temperature and stirred for 4 hours. The mixture was then washed with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine. The organic layer was dried over anhydrous magnesium sulfate and concentrated to yield N-(Tetradecan-2-yl)acetamide as a white solid, which was recrystallized from ethanol/water.

Synthesis of Product C: Tetradecenes

- 2-Bromotetradecane** (10 mmol) was dissolved in tert-butanol (50 mL). Potassium tert-butoxide (15 mmol) was added portion-wise, and the mixture was refluxed for 8 hours. After cooling, the mixture was poured into water (150 mL) and extracted with hexane (3 x 40 mL). The combined organic layers were washed with water, dried over anhydrous sodium sulfate, and the solvent was evaporated to yield a mixture of tetradecene isomers.

High-Performance Liquid Chromatography (HPLC)

- Purity analysis was performed on a C18 column (4.6 x 150 mm, 5 μ m). The mobile phase consisted of a gradient of acetonitrile and water (with 0.1% trifluoroacetic acid). The flow rate was 1.0 mL/min, and detection was performed at 210 nm.

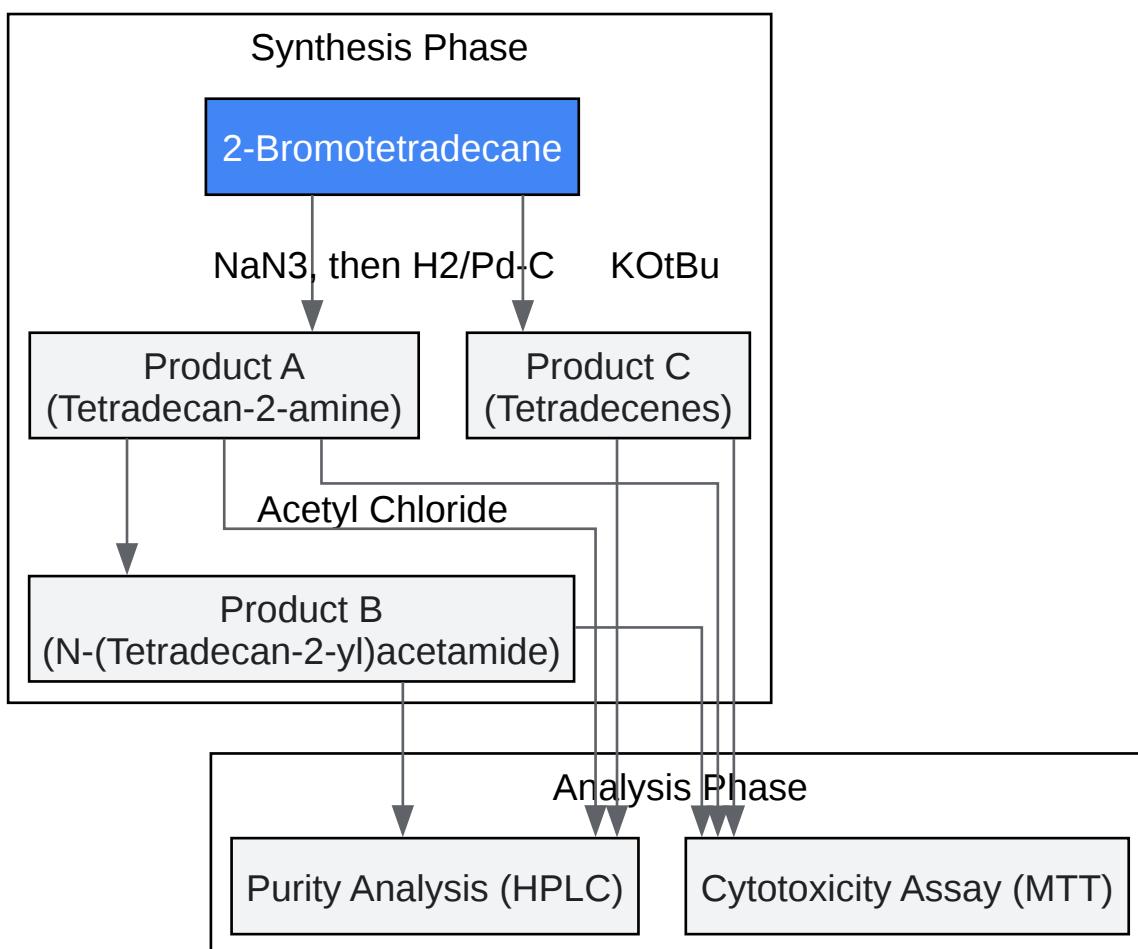
In-Vitro Cytotoxicity Assay (MTT Assay)

- HeLa cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.[1]
- The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
- After the incubation period, 10 μ L of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.[1][2]
- The resulting formazan crystals were dissolved by adding 100 μ L of a solubilization solution (e.g., DMSO or a detergent-based solution).[1][3]
- The absorbance was measured at 570 nm using a microplate reader.[3] The IC50 values were calculated from the dose-response curves.

Diagrams and Workflows

Experimental Workflow

The following diagram illustrates the overall workflow from the precursor to the final analysis of the synthesized products.

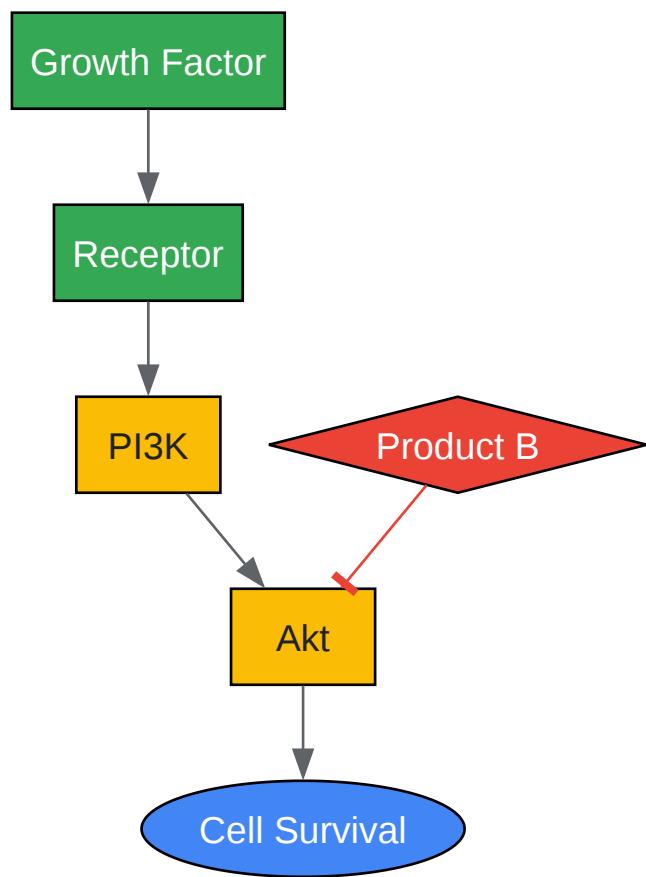


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Caption: Synthetic and analytical workflow for the products.

Hypothesized Signaling Pathway Inhibition

Long-chain aliphatic compounds can interact with cellular membranes and various signaling proteins. Product B, with its amide functionality and lipophilic tail, is hypothesized to act as an inhibitor of a pro-survival signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.



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Caption: Hypothesized inhibition of the Akt signaling pathway.

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